

Introduction: Structural Context and Scientific Significance

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Compound of Interest

Compound Name: 2-Acetoxyacinnamic acid

Cat. No.: B1144210

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2-Acetoxyacinnamic acid, systematically named (2E)-3-(2-acetoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid, a phenylpropanoid naturally abundant in the plant kingdom.^[1] Its structure is characterized by a benzene ring substituted with an acetoxy group at the ortho- (position 2) and an acrylic acid group at the para- position relative to the acetoxy group. This compound is the acetylated form of 2-hydroxyacinnamic acid (also known as o-coumaric acid) and is a structural isomer of the widely known drug, Acetylsalicylic Acid (Aspirin).

The presence of the acetoxy group, the conjugated double bond, and the carboxylic acid moiety imparts a unique combination of chemical reactivity and potential biological activity. While direct research on **2-acetoxyacinnamic acid** is less extensive than on its parent compounds, its structural similarity to both aspirin and other bioactive cinnamic acids makes it a molecule of significant interest for researchers in medicinal chemistry and drug development.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis and characterization, and an expert perspective on its potential therapeutic applications based on established structure-activity relationships.

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data for **2-acetoxyacinnamic acid** are primarily based on computational predictions and analysis of its structural analogs.

Property	Value	Data Source Reference
Molecular Formula	C ₁₁ H ₁₀ O ₄	N/A
Molecular Weight	206.19 g/mol	N/A
IUPAC Name	(2E)-3-(2-acetoxyphenyl)prop-2-enoic acid	N/A
Appearance	Expected to be a white to off-white solid	Analog-based
Melting Point	Not experimentally determined; parent (trans-2-hydroxycinnamic acid) melts at 181-188 °C	[4]
Water Solubility	Predicted to be low	[5][6]
pKa (Strongest Acidic)	Predicted ~4.1-4.5	[6]
LogP	Predicted ~2.0-2.5	[6]
CAS Number	26331-33-3	N/A

Synthesis and Purification: An Experimental Workflow

The most direct and reliable method for preparing **2-acetoxycinnamic acid** is through the esterification of its precursor, 2-hydroxycinnamic acid. This process involves the acetylation of the phenolic hydroxyl group.

Diagram: Synthesis and Purification Workflow



Fig 1. Experimental workflow for the synthesis and purification of 2-Acetoxycinnamic acid.

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Caption: A step-by-step workflow for the laboratory synthesis of **2-Acetoxyacinnamic acid**.

Protocol: Synthesis via Acetylation

Objective: To synthesize **2-Acetoxyacinnamic acid** from 2-hydroxyacinnamic acid using acetic anhydride.

Causality: Acetic anhydride is an effective acetylating agent for phenols. Pyridine is used as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst to accelerate the reaction. The workup procedure is designed to precipitate the less polar product from the aqueous medium while water-soluble impurities remain in solution.

Reagents & Materials:

- trans-2-Hydroxyacinnamic acid (1.0 eq)
- Acetic Anhydride (2.0-2.5 eq)
- Pyridine (as solvent and catalyst)
- Distilled Water
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hot plate
- Büchner funnel and vacuum flask

Procedure:

- In a round-bottom flask, dissolve 2-hydroxyacinnamic acid in a minimal amount of pyridine.
- Add acetic anhydride dropwise to the stirred solution at room temperature.

- Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the reaction mixture into a beaker containing crushed ice and water, stirring vigorously. This hydrolyzes excess acetic anhydride and precipitates the crude product.
- Continue stirring for 30 minutes to ensure complete precipitation.
- Collect the crude solid by vacuum filtration and wash thoroughly with cold distilled water.

Protocol: Purification by Recrystallization

Objective: To purify the crude **2-acetoxycinnamic acid**.

Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while impurities are either insoluble or less soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.

Procedure:

- Transfer the crude, air-dried product to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
- If the solution remains cloudy or colored, hot filtration can be performed to remove insoluble impurities.
- Add hot water dropwise until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

- Dry the crystals in a vacuum oven or desiccator to yield pure **2-acetoxycinnamic acid**.

Spectroscopic Characterization

Analytical techniques are essential for confirming the structure and assessing the purity of the synthesized compound.

Technique	Expected Data Highlights
¹ H NMR	Aromatic Protons: Signals in the ~7.0-8.0 ppm range. Vinylic Protons: Two doublets around ~6.5 and ~7.9 ppm with a large coupling constant (~16 Hz) characteristic of the trans-isomer. Acetyl Protons: A sharp singlet around ~2.3 ppm (CH ₃). Carboxylic Proton: A broad singlet at >10 ppm.
¹³ C NMR	Expected signals include the carboxylic carbon (~170 ppm), ester carbonyl carbon (~169 ppm), aromatic carbons (120-150 ppm), vinylic carbons (~120 and ~140 ppm), and the acetyl methyl carbon (~21 ppm).
Infrared (IR)	Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹), two distinct C=O stretches for the ester and carboxylic acid (~1760 cm ⁻¹ and ~1700 cm ⁻¹ , respectively), and a C=C alkene stretch (~1630 cm ⁻¹).
Mass Spectrometry	The molecular ion peak [M] ⁺ should be observed at m/z = 206. Key fragmentation patterns may include the loss of an acetyl group (CH ₂ =C=O, 42 Da) to give a fragment at m/z = 164, corresponding to 2-hydroxycinnamic acid.

Reactivity, Stability, and Potential Biological Activity

Chemical Reactivity

The primary points of reactivity in **2-acetoxycinnamic acid** are the ester linkage and the acrylic acid moiety.

- **Hydrolysis:** The acetoxy group is susceptible to hydrolysis under acidic or basic conditions, which would regenerate 2-hydroxycinnamic acid. This suggests that **2-acetoxycinnamic acid** could act as a pro-drug, releasing its active parent compound in vivo.
- **Reactions of the Alkene:** The conjugated double bond can undergo addition reactions, such as hydrogenation.
- **Reactions of the Carboxylic Acid:** The carboxyl group can be converted into esters, amides, or acid chlorides using standard synthetic methods.[2]

Stability and Storage

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] It should be kept away from strong bases and acids, which could catalyze its hydrolysis.

Potential Biological Activity and Signaling Pathways

While direct biological studies on **2-acetoxycinnamic acid** are limited, its structural features allow for informed hypotheses regarding its potential therapeutic effects.

- **Anti-inflammatory Effects:** As a structural isomer of aspirin, **2-acetoxycinnamic acid** is a prime candidate for investigation as an anti-inflammatory agent. A plausible mechanism, analogous to aspirin, is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins. The acetoxy group is key for the irreversible inhibition of COX-1 via acetylation of a serine residue.
- **Antioxidant and Cytoprotective Properties:** Cinnamic acid and its hydroxylated derivatives are well-documented antioxidants.[1][8] They can scavenge free radicals and may modulate cellular antioxidant defenses. **2-Acetoxycinnamic acid**, particularly if hydrolyzed to 2-hydroxycinnamic acid, could exert similar protective effects against oxidative stress.
- **Anticancer Potential:** Numerous cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Potential mechanisms include the induction of

apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.

Diagram: Potential Signaling Pathways for Investigation

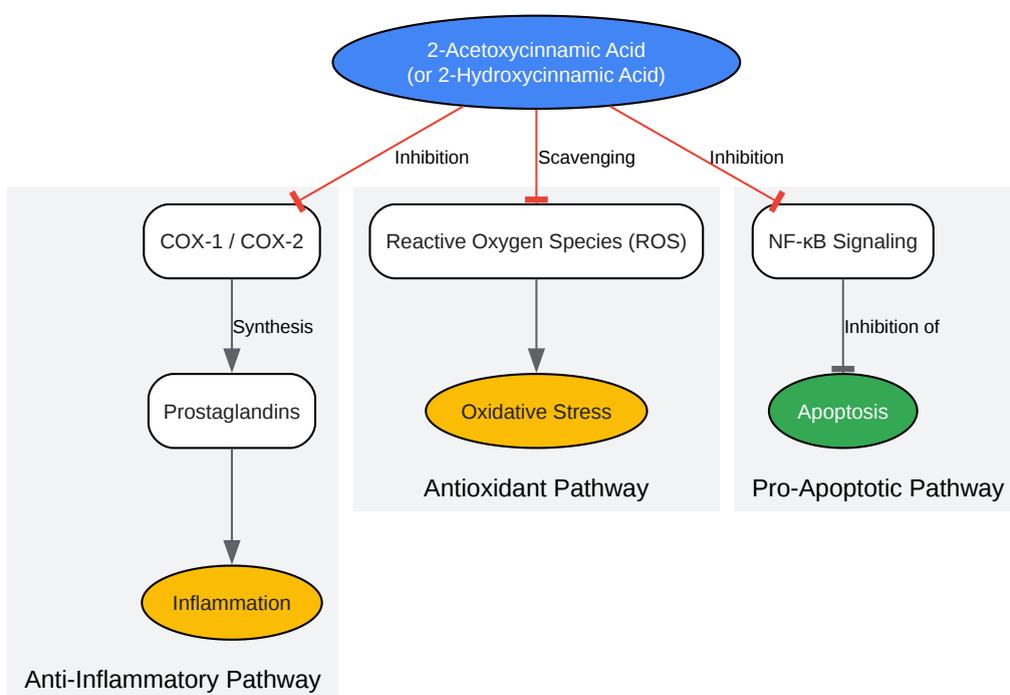


Fig 2. Hypothesized signaling pathways potentially modulated by 2-Acetoxyacinnamic acid or its metabolite.

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Caption: Potential mechanisms of action for **2-Acetoxyacinnamic acid**, based on its structural analogs.

Safety and Handling

As no specific safety data sheet (SDS) exists for **2-acetoxyacinnamic acid**, handling precautions should be based on those for closely related compounds like 2-hydroxyacinnamic acid and other cinnamic acid derivatives.[5][9]

- Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields, and a lab coat.[10] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Minimize dust generation.[7]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[5]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

Conclusion

2-Acetoxyacinnamic acid is a compelling molecule for chemical and pharmacological research. Its straightforward synthesis from 2-hydroxyacinnamic acid allows for accessible laboratory investigation. Based on its structural relationship to aspirin and bioactive acinnamic acids, it holds significant potential as an anti-inflammatory, antioxidant, and anticancer agent. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical properties and therapeutic promise of this versatile compound.

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